molecular formula C22H27N3O4S B4569933 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide

Cat. No.: B4569933
M. Wt: 429.5 g/mol
InChI Key: RZSWJRXLVPETIL-UHFFFAOYSA-N
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Description

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.17222752 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activities

Amino-substituted benzamide derivatives, including structures related to N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide, have been studied for their antioxidant capacities. These compounds demonstrate significant antioxidative properties, with some derivatives outperforming reference molecules in DPPH and FRAP assays. The electron-donating methoxy group positively influences antioxidant properties, and hydroxy groups enhance antioxidative features through stabilizing interactions. Computational analyses support these findings, highlighting the compounds' potential as lead molecules for further optimization in designing potent antioxidants (Perin et al., 2018).

Electrochemical Oxidation and Free Radical Scavenging

Research into the electrochemical oxidation of amino-substituted benzamide derivatives reveals insights into their mechanisms for scavenging free radicals. The oxidation behaviors of these compounds suggest their capacity as powerful antioxidants, with specific derivatives showing high antioxidant activity based on their oxidation potentials. Such studies are crucial for understanding the relationship between structure and antioxidant function in benzamide derivatives (Jovanović et al., 2020).

Cytotoxicity Studies

Certain benzamide derivatives, including 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies aim to explore the therapeutic potential of benzamide derivatives in cancer treatment, indicating some compounds' efficacy in vitro (Hassan et al., 2014).

Molecular Structure and Intermolecular Interactions

The molecular structures of benzamide derivatives, including their crystalline forms and intermolecular interactions, have been extensively studied. These studies not only provide insight into the compounds' chemical properties but also guide the design of derivatives with enhanced biological or chemical activities. Understanding the influence of intermolecular interactions on molecular geometry aids in the development of new compounds with desired properties (Karabulut et al., 2014).

Synthetic Applications and Novel Derivatives

Research into the synthesis of novel derivatives, including pyrimidine and fused pyrimidine derivatives related to benzamide compounds, explores the potential applications in medicinal chemistry and drug development. These synthetic efforts aim to create compounds with specific biological activities, including antimycobacterial or antiviral properties, by modifying the benzamide scaffold (Mahmoud et al., 2011).

Properties

IUPAC Name

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-5-12-29-17-9-6-15(7-10-17)21(27)25-22(30)23-16-8-11-18(19(13-16)28-4)24-20(26)14(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,24,26)(H2,23,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSWJRXLVPETIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.